molecular formula C20H18FN3O4S2 B2937410 2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 872197-03-0

2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No. B2937410
CAS RN: 872197-03-0
M. Wt: 447.5
InChI Key: XSJUYRUBAAELRT-UHFFFAOYSA-N
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Description

2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O4S2 and its molecular weight is 447.5. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

This compound may exhibit anticancer properties due to its structural similarity to other molecules with known anticancer activity. For instance, compounds with a sulfonyl group attached to an aromatic ring, similar to the dimethylphenylsulfonyl group in this compound, have been studied for their potential to inhibit cancer cell growth .

WNT/β-catenin Pathway Modulation

The WNT/β-catenin signaling pathway is crucial in cellular functions and cancer development. Molecules that can interact with key proteins in this pathway, such as Dishevelled 1 (DVL1), are of great interest. The pyrimidinylsulfanyl moiety in the compound could potentially mimic the binding of inhibitors targeting DVL1 .

Antiviral Activity

Indole derivatives, which share structural features with this compound, have demonstrated antiviral activities. The compound’s ability to bind with high affinity to multiple receptors could be leveraged to develop new derivatives with antiviral properties .

Anti-inflammatory Properties

The presence of a sulfonyl group is often associated with anti-inflammatory effects. This compound could be explored for its potential to reduce inflammation by inhibiting specific pathways or enzymes involved in the inflammatory response .

Antimicrobial Effects

Sulfonamide groups, like the one present in this compound, are well-known for their antimicrobial properties. Research could focus on the compound’s efficacy against a broad spectrum of bacteria and its potential use as an antibiotic .

Enzyme Inhibition

Compounds with acetamide groups have been studied for their role as enzyme inhibitors. This compound could be investigated for its ability to inhibit enzymes that are relevant in various diseases, potentially leading to new therapeutic agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide' involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-thiouracil to form 2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide, which is then reacted with 4-fluoroaniline to form the final product.", "Starting Materials": [ "2,5-dimethylbenzenesulfonyl chloride", "2-thiouracil", "4-fluoroaniline" ], "Reaction": [ "Step 1: 2,5-dimethylbenzenesulfonyl chloride is reacted with 2-thiouracil in the presence of a base such as triethylamine to form 2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide.", "Step 2: 2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is then reacted with 4-fluoroaniline in the presence of a base such as potassium carbonate to form the final product, 2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide." ] }

CAS RN

872197-03-0

Product Name

2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

Molecular Formula

C20H18FN3O4S2

Molecular Weight

447.5

IUPAC Name

2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H18FN3O4S2/c1-12-3-4-13(2)16(9-12)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-15-7-5-14(21)6-8-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

XSJUYRUBAAELRT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F

solubility

not available

Origin of Product

United States

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